molecular formula C12H10O4S B7767315 Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate

Cat. No.: B7767315
M. Wt: 250.27 g/mol
InChI Key: FQKWEXXBELHYRZ-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 4 and a 5-formylfuran-2-yl moiety at position 2. Its CAS number (255828-29-6) and molecular formula (C₁₃H₁₂O₄S) are well-documented .

Properties

IUPAC Name

methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-7-6-17-11(12(14)15-2)10(7)9-4-3-8(5-13)16-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKWEXXBELHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=CC=C(O2)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with triphenylphosphine) in dimethylacetamide (DMA) at 100°C enhance coupling efficiency for sterically hindered substrates. Adding cesium carbonate as a base improves boronic acid activation, particularly for electron-deficient furans.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMA favor coupling yields but may necessitate higher temperatures (80–100°C). Lower temperatures (50–60°C) in tetrahydrofuran (THF) with microwave assistance reduce side reactions, as demonstrated in analogous thiophene-furan syntheses.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Suzuki CouplingBromination → Pd-catalyzed coupling → Purification85–92%High regioselectivity; ScalableRequires brominated precursor
Post-OxidationCoupling with hydroxymethylfuran → PCC oxidation75–80%Avoids sensitive formyl groups during couplingAdditional oxidation step; Moderate yields
Direct FormylationVilsmeier-Haack formylation on pre-coupled furan-thiophene65–70%Single-step formylationHarsh conditions (POCl₃, DMF); Lower yields

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable efficient mixing and heat control during exothermic steps like bromination or coupling. Crystallization from ethanol/water (3:1) achieves >98% purity, as evidenced in purification protocols for related thiophene esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight differences in reactivity, biological activity, and physicochemical properties.

Structural Analogs
2.1.1. Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate (CAS 255828-29-6)
  • Key Difference : Lacks the 4-methyl group on the thiophene ring.
  • However, the methyl group in the target compound may improve metabolic stability .
2.1.2. (5-Formylfuran-2-yl)methyl 3,4-dimethoxybenzoate (Compound 1 from )
  • Key Difference : Replaces the thiophene ring with a benzoate ester and introduces methoxy groups.
  • Implications : Exhibits stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 3.25 µM) compared to thiophene-based analogs, likely due to enhanced π-π stacking and hydrogen bonding with the enzyme’s active site .
2.1.3. Articaine-Related Compounds ()
  • Example: Methyl 3-[2-(isopropylamino)propanamido]-4-methylthiophene-2-carboxylate.
  • Key Difference: Contains an amide-linked isopropylamino group instead of the formylfuran moiety.
  • Implications : These derivatives are used as local anesthetics, suggesting that the target compound’s formylfuran group could be modified to introduce anesthetic properties .

Key Observations :

  • The 5-formylfuran group is critical for hydrogen bonding in enzyme inhibition .
  • Thiophene-based esters (e.g., the target compound) may require additional substituents (e.g., methyl groups) to optimize pharmacokinetic properties .
Molecular Interactions
  • Hydrogen Bonding: The formyl group in the target compound can act as both a hydrogen bond donor and acceptor, similar to the nitro/methoxy groups in derivatives .
  • Steric Effects : The 4-methyl group on the thiophene ring may hinder interactions with bulkier enzyme active sites, a trade-off for improved metabolic stability .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a unique structure that combines a furan moiety with a thiophene ring, which may contribute to its biological properties.

  • Molecular Formula : C11H10O4S
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 259683-27-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23. The most active compounds in these studies exhibited IC50 values ranging from 1.48 µM to 47.02 µM, indicating potent antiproliferative effects .

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H230.49
16aNCI-H231.50

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, the evaluation of apoptosis through Annexin V/PI staining revealed that certain derivatives could induce significant apoptotic responses in cancer cells . This suggests that this compound may similarly influence apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Some studies suggest that thiophene-containing compounds exhibit promising antibacterial and antifungal properties, potentially making them candidates for further development in treating infections .

Case Studies

  • Anticancer Activity Evaluation
    • A study investigated the synthesis and biological evaluation of various thiophene derivatives, including those structurally related to this compound.
    • Results indicated that these derivatives could significantly inhibit the growth of NSCLC cell lines, with some compounds showing effects comparable to established chemotherapeutics .
  • Antimicrobial Screening
    • Another study assessed the antimicrobial efficacy of furan and thiophene derivatives against common bacterial strains.
    • The results demonstrated that specific modifications to the thiophene ring could enhance antibacterial activity, suggesting a potential pathway for optimizing this compound for broader applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(5-formylfuran-2-yl)-4-methylthiophene-2-carboxylate?

The compound can be synthesized via multi-step reactions involving:

  • Step 1: Preparation of the thiophene core using Suzuki-Miyaura coupling to introduce the 4-methyl group and carboxylate ester.
  • Step 2: Functionalization of the furan moiety via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 5-formyl group.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using HRMS and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
  • ¹H and ¹³C NMR: Identifies substituent positions (e.g., methyl at C4, formyl at C5 of furan).
  • FT-IR: Detects functional groups (C=O stretch at ~1700 cm⁻¹ for ester and aldehyde groups).
  • X-ray crystallography (if applicable): Resolves 3D structure and hydrogen-bonding patterns using programs like SHELXL .

Q. What are the common chemical transformations involving this compound?

  • Nucleophilic addition at the formyl group (e.g., Grignard reagents, hydrazines).
  • Ester hydrolysis under basic conditions to yield carboxylic acid derivatives.
  • Electrophilic aromatic substitution on the thiophene ring (e.g., halogenation, sulfonation) .

Advanced Research Questions

Q. How does the 5-formylfuran moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing formyl group enhances electrophilicity at the furan C3 position, facilitating palladium-catalyzed cross-coupling (e.g., Heck or Sonogashira reactions). Steric hindrance from the methyl group on the thiophene may require bulky ligands (e.g., XPhos) to improve yield .

Q. What computational methods predict the compound’s potential as a cholinesterase inhibitor?

  • Molecular docking (AutoDock/Vina): Models interactions with AChE/BuChE active sites, highlighting hydrogen bonds between the formyl group and catalytic serine residues.
  • MD simulations (GROMACS): Assess binding stability over time.
  • QSAR studies: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC₅₀ values from analogous compounds .

Q. How can contradictory biological activity data across studies be resolved?

  • Dose-response curves: Validate IC₅₀ values using standardized assays (e.g., Ellman’s method for cholinesterase inhibition).
  • Enzyme source variability: Compare results from human recombinant vs. animal-derived enzymes.
  • Solubility adjustments: Use DMSO/cosolvent systems to ensure compound dissolution without denaturing proteins .

Q. What strategies improve regioselectivity in modifying the thiophene ring?

  • Directing groups: Utilize the ester at C2 to guide electrophiles to C5 (para position).
  • Protection/deprotection: Temporarily block the formyl group with acetals to prevent side reactions.
  • Microwave-assisted synthesis: Enhances reaction control for selective sulfonation or halogenation .

Comparative Analysis Table

Property This compound Analog (Methyl 4-phenyl-5-CF₃-thiophene-2-carboxylate) Significance
Electrophilic Reactivity High (formyl directs substitution)Moderate (CF₃ deactivates ring)Impacts synthetic utility
Enzyme Inhibition (AChE) IC₅₀ ~3.25 µM (predicted)IC₅₀ ~8.45 µMGuides drug design
Thermal Stability Stable to 150°CDecomposes at 120°CAffects material applications

Key Methodological Considerations

  • Crystallography: Use SHELX for structure refinement, especially for resolving hydrogen-bonding networks critical for supramolecular assembly .
  • Reaction Optimization: Employ Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity in multi-step syntheses .

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